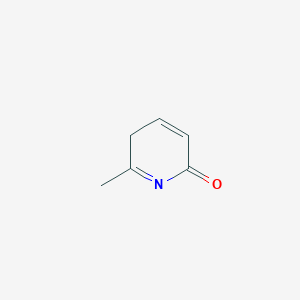
6-Methylpyridin-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylpyridin-2(5H)-one is a heterocyclic organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, where a methyl group is attached to the second carbon and a keto group is present at the fifth position. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
6-Methylpyridin-2(5H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-amino-6-methylpyridine with succinic anhydride in the presence of a suitable catalyst . Another method includes the reaction of 2-methylpyridine with various reagents to introduce the keto group at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
6-Methylpyridin-2(5H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the methyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydroxyl derivatives, and substituted pyridines, depending on the specific reaction and conditions used .
科学的研究の応用
6-Methylpyridin-2(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
作用機序
The mechanism by which 6-Methylpyridin-2(5H)-one exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
6-Methyl-2-pyridinemethanol: This compound has a hydroxyl group instead of a keto group.
5-Acetyl-6-methylpyridin-2(1H)-one: It has an acetyl group at the fifth position instead of a keto group
Uniqueness
6-Methylpyridin-2(5H)-one is unique due to its specific structural features, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
832129-56-3 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
2-methyl-3H-pyridin-6-one |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2,4H,3H2,1H3 |
InChIキー |
GOUFGCSYFKBPHB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=O)C=CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


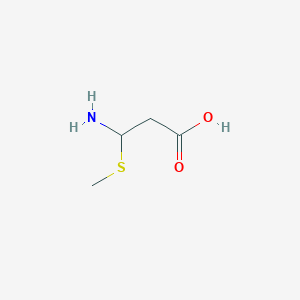
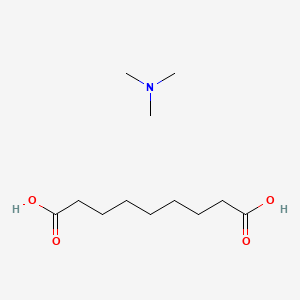
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
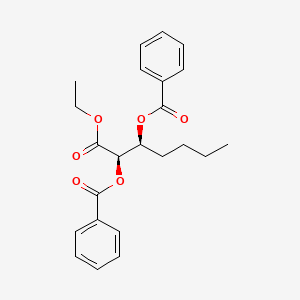
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)
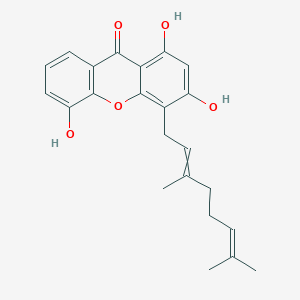
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid](/img/structure/B14204939.png)
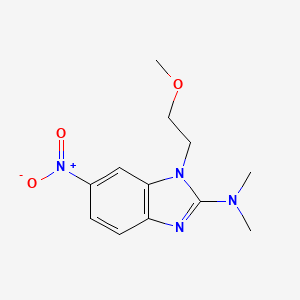
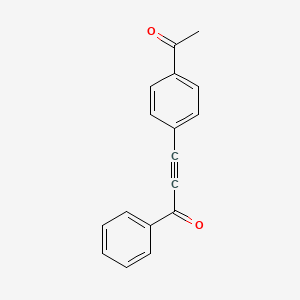
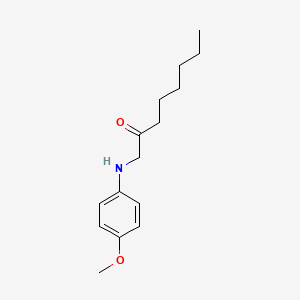
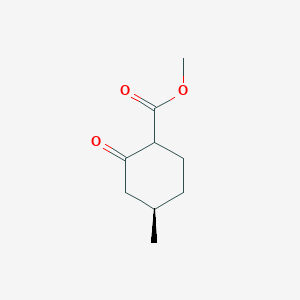
![2-Methyl-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}propanamide](/img/structure/B14204962.png)
